![molecular formula C9H8BrF3O B1445325 [5-ブロモ-2-メチル-3-(トリフルオロメチル)フェニル]メタノール CAS No. 1266728-52-2](/img/structure/B1445325.png)
[5-ブロモ-2-メチル-3-(トリフルオロメチル)フェニル]メタノール
概要
説明
“[5-Bromo-2-methyl-3-(trifluoromethyl)phenyl]methanol” is a chemical compound with the CAS Number: 1214349-54-8. Its molecular weight is 255.03 . It is typically stored in a dry environment at temperatures between 2-8°C .
Chemical Reactions Analysis
Alcohols, like “[5-Bromo-2-methyl-3-(trifluoromethyl)phenyl]methanol”, can undergo various reactions. They can be converted into alkyl halides, tosylates, alkenes, and esters . The exact reactions that “[5-Bromo-2-methyl-3-(trifluoromethyl)phenyl]methanol” can undergo would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis
“[5-Bromo-2-methyl-3-(trifluoromethyl)phenyl]methanol” is a solid, semi-solid, liquid, or lump substance . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available information.科学的研究の応用
農薬
トリフルオロメチル基は、農薬の生物活性を高める能力があるため、農薬に広く見られます。 [5-ブロモ-2-メチル-3-(トリフルオロメチル)フェニル]メタノールなどの化合物は、作物を害虫から守る農薬の合成における中間体として使用できます 。臭素原子の存在は、生物活性をさらに修飾し、新しい種類の除草剤や殺虫剤の開発につながる可能性があります。
医薬品
製薬業界では、トリフルオロメチル基は、薬物の代謝安定性とバイオアベイラビリティを向上させる能力が評価されています。 この化合物は、トリフルオロメチルフェニル部分が必要な医薬品の合成における前駆体として役立つ可能性があります 。その誘導体は、抗がん剤、抗真菌剤、抗菌剤など、さまざまな治療活性を示す可能性があります。
抗増殖剤
[5-ブロモ-2-メチル-3-(トリフルオロメチル)フェニル]メタノールの誘導体は、癌細胞株に対する抗増殖効果について研究されています。 これらの化合物は、細胞の増殖と増殖に関与する特定の経路を標的にするように設計でき、新しい抗癌剤としての可能性を提供します .
フッ素化化合物の合成
トリフルオロメチル基は、材料科学や医薬品化学など、さまざまな分野で重要なフッ素化有機化学物質の設計における重要な構造モチーフです。 この化合物は、トリフルオロメチル基をより複雑な分子に導入するために使用でき、ユニークな特性を持つ新素材の開発を支援します .
獣医製品
ヒト医学での使用と同様に、トリフルオロメチル誘導体は獣医学でも使用されています。 [5-ブロモ-2-メチル-3-(トリフルオロメチル)フェニル]メタノールは、トリフルオロメチル基によって付与される強化された特性を利用する獣医薬の合成に使用できます .
抗菌研究
耐性菌との戦いで、新しい抗菌剤の研究が不可欠です。 問題の化合物は、強力な抗菌活性を有する誘導体の作成に使用できます。これは、トリフルオロメチルおよび臭素置換基を持つ類似の分子に関する研究で、MRSAなどの菌株に対して有効であることが示されています .
Safety and Hazards
This compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H320, and H335 . Precautionary statements include P264, P270, P301+P312, and P330 . It’s recommended to avoid dust formation and to use personal protective equipment when handling this compound .
将来の方向性
作用機序
Target of Action
The target of a compound is typically a protein or enzyme in the body that the compound interacts with. This could be a receptor, ion channel, or enzyme that plays a crucial role in a biological pathway .
Mode of Action
The mode of action refers to how the compound interacts with its target. This could involve binding to a specific site on the target protein, which could inhibit or enhance the protein’s function .
Biochemical Pathways
Once the compound interacts with its target, it can affect various biochemical pathways. This could lead to changes in cellular processes, such as signal transduction or metabolic pathways .
Pharmacokinetics
This refers to how the compound is absorbed, distributed, metabolized, and excreted in the body (ADME). Factors such as the compound’s chemical structure and the route of administration can influence its pharmacokinetics .
Result of Action
The result of the compound’s action depends on its mode of action and the biochemical pathways it affects. This could result in a therapeutic effect, if the compound is a drug, or a toxic effect, if the compound is a toxin .
Action Environment
The action of the compound can be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds or drugs, and the individual’s genetic makeup .
生化学分析
Biochemical Properties
[5-Bromo-2-methyl-3-(trifluoromethyl)phenyl]methanol plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and the context of the reaction.
Cellular Effects
The effects of [5-Bromo-2-methyl-3-(trifluoromethyl)phenyl]methanol on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in oxidative stress responses and inflammatory pathways . Additionally, it can impact cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in the levels of various metabolites.
Molecular Mechanism
At the molecular level, [5-Bromo-2-methyl-3-(trifluoromethyl)phenyl]methanol exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the target. For instance, it has been found to inhibit certain cytochrome P450 enzymes, thereby affecting the metabolism of other compounds . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [5-Bromo-2-methyl-3-(trifluoromethyl)phenyl]methanol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including sustained changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of [5-Bromo-2-methyl-3-(trifluoromethyl)phenyl]methanol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage level.
Metabolic Pathways
[5-Bromo-2-methyl-3-(trifluoromethyl)phenyl]methanol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and the levels of various metabolites. The compound’s metabolism may also involve conjugation reactions, where it is linked to other molecules to facilitate its excretion from the body.
Transport and Distribution
Within cells and tissues, [5-Bromo-2-methyl-3-(trifluoromethyl)phenyl]methanol is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its overall activity and effects.
Subcellular Localization
The subcellular localization of [5-Bromo-2-methyl-3-(trifluoromethyl)phenyl]methanol is an important factor in its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with other biomolecules and its overall efficacy in modulating cellular processes.
特性
IUPAC Name |
[5-bromo-2-methyl-3-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O/c1-5-6(4-14)2-7(10)3-8(5)9(11,12)13/h2-3,14H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQAYLBUNKRAKQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1C(F)(F)F)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


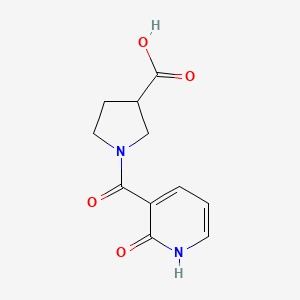
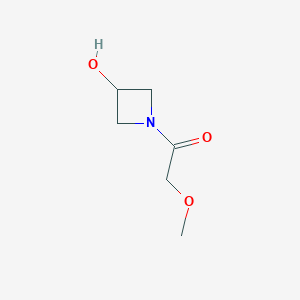
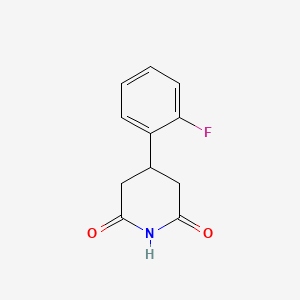
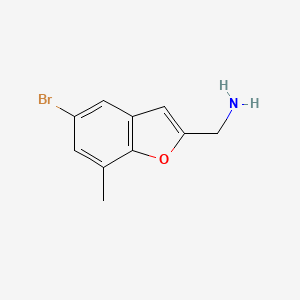
![tert-butyl N-[1-(N'-hydroxycarbamimidoyl)propan-2-yl]-N-methylcarbamate](/img/structure/B1445247.png)
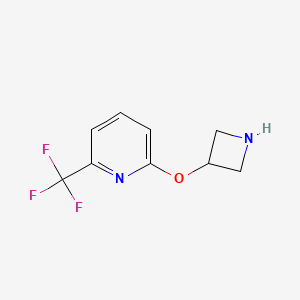

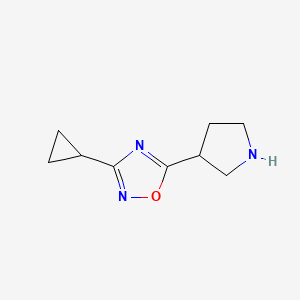
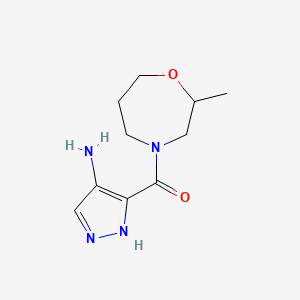
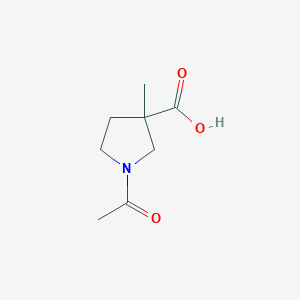
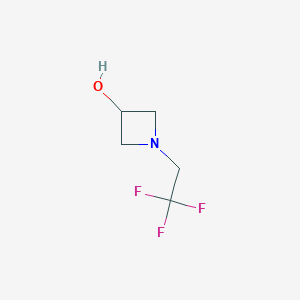
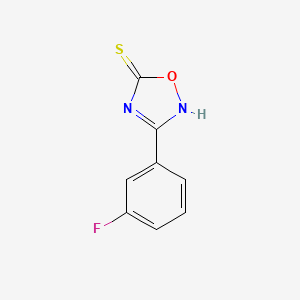
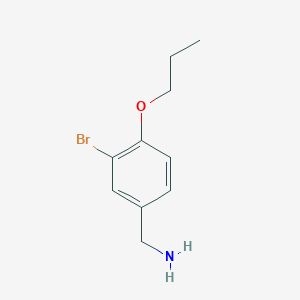
![4-[(3-Fluorophenyl)methyl]oxan-4-amine](/img/structure/B1445262.png)
